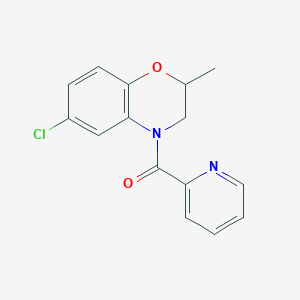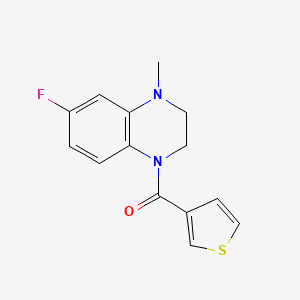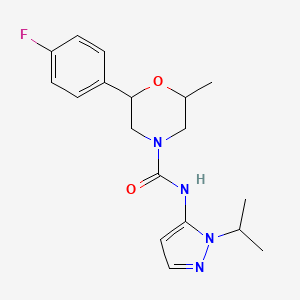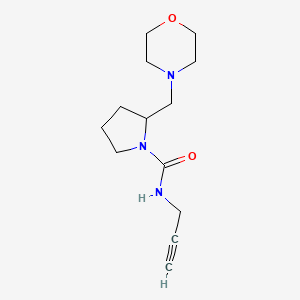
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone, also known as BMH-21, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.
Mécanisme D'action
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. HSP90 is overexpressed in many types of cancer cells, and its inhibition can lead to the degradation of proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects:
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has been shown to have a selective cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its low solubility in water can make it difficult to administer in vivo, and more research is needed to determine the optimal dosing and delivery methods.
Orientations Futures
Future research on (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone could involve the development of more effective delivery methods, as well as the investigation of its potential use in combination with other cancer treatments. Additionally, further studies could focus on the mechanism of action of (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone and its effects on different types of cancer cells.
Méthodes De Synthèse
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone can be synthesized through a multistep process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting compound with 2-amino-4-methylphenol. The final product is obtained through a cyclization reaction involving the reaction of the intermediate compound with phosphorus oxychloride.
Applications De Recherche Scientifique
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has been the subject of numerous scientific studies due to its potential as a cancer treatment. Research has shown that (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has the ability to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the size of tumors in animal models.
Propriétés
IUPAC Name |
(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-9-18(15(19)12-4-2-3-7-17-12)13-8-11(16)5-6-14(13)20-10/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZNSRRVLLDMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)



![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)






